Cas no 338409-82-8 (4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione)
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-dichlorophenyl)thiomorpholine-3,5-dione
- 4-(2,4-dichlorophenyl)-3,5-thiomorpholinedione
- 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione
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- MDL: MFCD00173229
- Inchi: 1S/C10H7Cl2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2
- InChI Key: WWVOULGIFWDHDA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1N1C(CSCC1=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 297
- XLogP3: 2
- Topological Polar Surface Area: 62.7
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297022-100 mg |
4-(2,4-Dichlorophenyl)-3,5-thiomorpholinedione; . |
338409-82-8 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB297022-100mg |
4-(2,4-Dichlorophenyl)-3,5-thiomorpholinedione; . |
338409-82-8 | 100mg |
€283.50 | 2025-02-17 | ||
| Ambeed | A907373-1g |
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione |
338409-82-8 | 90% | 1g |
$350.0 | 2024-04-19 |
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione Suppliers
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione
Professional Introduction to 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione (CAS No. 338409-82-8)
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 338409-82-8, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of both chloro and thiomorpholine substituents in its molecular framework imparts distinct reactivity and binding capabilities, making it a valuable candidate for various chemical and biological investigations.
The compound's structure, featuring a thiomorpholine core with substituents at the 2 and 4 positions of the phenyl ring, contributes to its versatility in chemical synthesis. The 3,5-dione functionality further enhances its reactivity, allowing for diverse chemical modifications that can tailor its properties for specific applications. These structural features have made 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione a subject of interest in the design of novel therapeutic agents.
In recent years, advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Thiomorpholine derivatives, such as this one, have shown promise in various pharmacological contexts due to their ability to interact with biological targets in a highly specific manner. The dichlorophenyl moiety adds an additional layer of complexity, influencing both the electronic properties and solubility characteristics of the molecule. These attributes make it an attractive scaffold for developing compounds with enhanced pharmacokinetic profiles.
Recent studies have demonstrated the potential of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes and receptors involved in metabolic and inflammatory pathways. For instance, modifications to the thiomorpholine ring have been explored to improve binding affinity and selectivity against specific therapeutic targets. These efforts align with the broader trend in drug development towards rational design based on detailed structural analysis.
The compound's reactivity also makes it a valuable tool in synthetic chemistry. The presence of both carbonyl and thio groups provides multiple sites for functionalization, enabling chemists to construct complex molecules through multi-step synthetic routes. This flexibility has been exploited in the preparation of derivatives with tailored properties for use in material science and agrochemical applications. The ability to modify these functional groups allows for fine-tuning of physical and chemical characteristics, enhancing the compound's utility across different domains.
From a computational chemistry perspective, 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione has been studied to understand its electronic structure and interaction mechanisms. Advanced modeling techniques have been employed to predict how this compound might behave in biological systems, providing insights into its potential as a drug candidate or a research tool. These computational studies complement experimental approaches by offering theoretical frameworks that guide synthetic modifications and optimize pharmacological activity.
The growing interest in thiomorpholine derivatives is also driven by their role as building blocks in medicinal chemistry. The scaffold's ability to accommodate diverse substituents while maintaining stability has made it a preferred choice for designing molecules with improved pharmacological properties. Researchers are exploring ways to enhance its bioavailability and reduce toxicity through structural optimization. Such endeavors are crucial for translating laboratory findings into effective therapeutic interventions.
In conclusion, 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione (CAS No. 338409-82-8) represents a promising compound with multifaceted applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it a valuable asset for developing novel drugs and exploring new synthetic methodologies. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in advancing both academic research and industrial applications.
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